

Dactylfungin B: Fermentation and Extraction Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dactylfungin B*

Cat. No.: B606928

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dactylfungins are a class of antifungal antibiotics produced by various fungi. **Dactylfungin B**, first isolated from *Dactylaria parvispora* D500, is a polyketide characterized by a γ -pyrone ring, a polyalcohol moiety, and a long aliphatic side chain.^[1] Its structural complexity and antifungal activity make it a molecule of interest for further investigation and development. This document provides detailed protocols for the fermentation of dactylfungin-producing fungi and the subsequent extraction and purification of dactylfungin compounds.

Disclaimer: Detailed fermentation and extraction protocols specifically for **Dactylfungin B** from the original discovery are not readily available in the current body of scientific literature. The following protocols are based on established methods for the production and isolation of closely related dactylfungins, such as Dactylfungin A and C, from different fungal species.^{[2][3]} These methods are expected to be highly applicable for the production of **Dactylfungin B**.

Data Presentation

Table 1: Fermentation Parameters for Dactylfungin Production

Parameter	Solid-State Fermentation	Liquid-State Fermentation
Fungal Strain	Amesia hispanica CBS 149852	Laburnicola nematophila 20AD (DSM 112866)
Culture Medium	Brown rice medium	YM 6.3 Medium
Incubation Time	15 days	5 days after glucose depletion
Temperature	23 °C	Not specified
Shaking Speed	N/A	140 rpm
pH	6.3 (before autoclaving)	6.3

Table 2: Extraction and Purification Yields for Dactylfungins

Step	Sample	Yield
Crude Extract	Amesia hispanica on rice medium	794 mg
Crude Extract	Laburnicola nematophila on BRFT solid medium	2.2 g
Crude Extract	Laburnicola nematophila in YM 6.3 liquid medium	234 mg
Purified Compound	Dactylfungin C from L. nematophila	0.8 mg

Experimental Protocols

Protocol 1: Fermentation of Dactylfungin-Producing Fungi

This protocol details both solid-state and liquid-state fermentation methods.

1.1. Seed Culture Preparation

- Grow the fungal strain (e.g., *Amesia hispanica* CBS 149852) on Yeast Malt (YM) agar plates at 23 °C until well-grown colonies are visible.[\[2\]](#)
- Using a sterile cork borer (1 cm diameter), cut out agar plugs from the mature culture plates.[\[2\]](#)
- Aseptically transfer approximately 8 agar plugs into a 500 mL Erlenmeyer flask containing 200 mL of YM broth (10 g/L malt extract, 4 g/L yeast extract, 4 g/L D-glucose, pH 6.3).[\[2\]](#)
- Incubate the seed culture at 23 °C on a rotary shaker at 140 rpm for 7 days.[\[2\]](#)

1.2. Solid-State Fermentation

- Prepare the solid rice medium by autoclaving a mixture of 28 g of brown rice and 100 mL of a basal liquid medium (1 g/L yeast extract, 0.5 g/L di-sodium tartrate di-hydrate, 0.5 g/L KH_2PO_4) in 500 mL Erlenmeyer flasks.[\[2\]](#)
- Inoculate each flask with 6 mL of the 7-day-old seed culture.[\[2\]](#)
- Incubate the solid cultures in the dark at 23 °C for 15 days.[\[2\]](#)

1.3. Liquid-State Fermentation

- Prepare the YM 6.3 medium (composition as in the seed culture).
- Inoculate 2-L Erlenmeyer flasks each containing 400 mL of YM 6.3 medium with 2 mL (0.5% v/v) of a homogenized inoculum.
- Monitor the glucose content of the culture daily.
- Continue incubation for 5 days after the depletion of glucose.

Protocol 2: Extraction and Purification of Dactylfungins

This protocol outlines the steps for extracting and purifying dactylfungins from the fermentation culture.

2.1. Extraction from Solid-State Culture

- After the incubation period, cover the mycelia on the rice medium with acetone and sonicate for 30 minutes at 40 °C.[2]
- Separate the mycelia from the acetone extract by filtration through cellulose filter paper.[2]
- Repeat the extraction and filtration steps one more time.[2]
- Combine the acetone extracts and evaporate the acetone in vacuo at 40 °C to obtain an aqueous residue.[2]
- Extract the aqueous residue twice with an equal volume of ethyl acetate in a separation funnel.[2]
- Combine the resulting ethyl acetate fractions and evaporate to dryness in vacuo at 40 °C.[2]
- Dissolve the dry extract in methanol and then extract with an equal volume of heptane to remove nonpolar impurities.[2]
- The methanol phase, containing the crude dactylfungin extract, is then evaporated to dryness.[2]

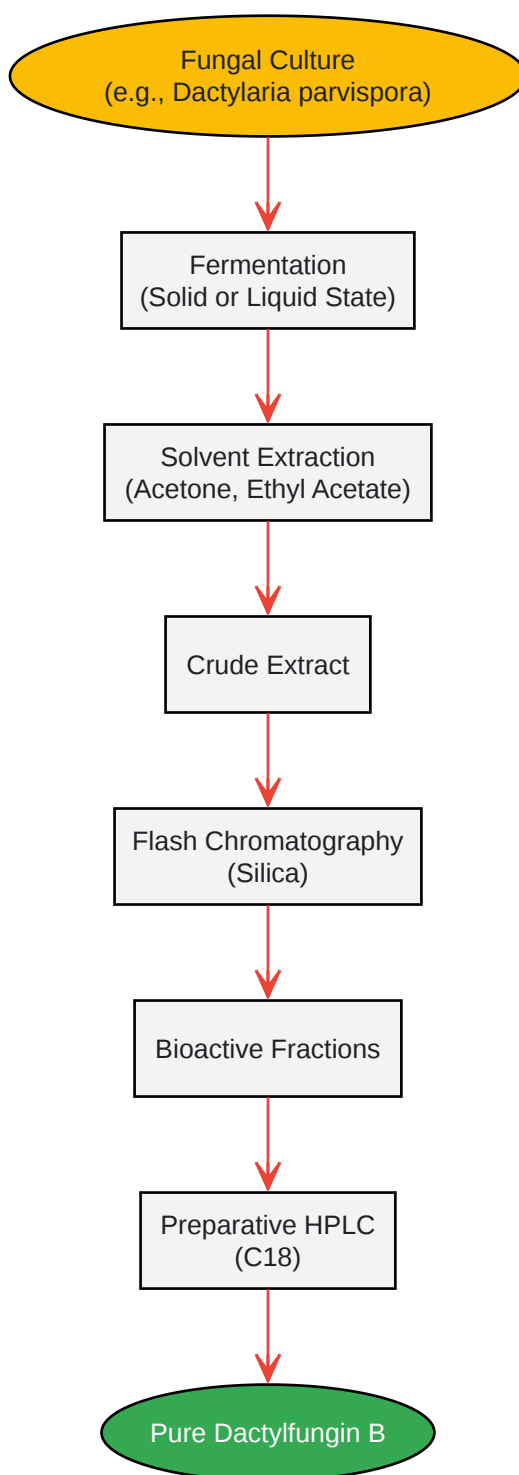
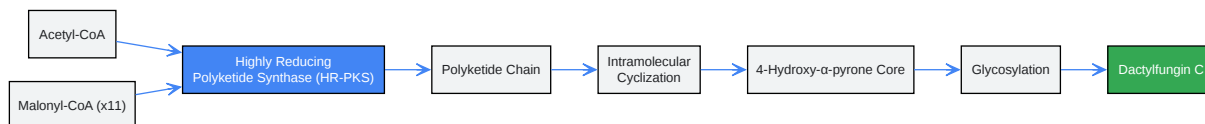
2.2. Purification by Flash Chromatography and HPLC

- Pre-fractionate the crude extract using flash chromatography on a silica cartridge.[2] A typical gradient system could be:
 - Mobile Phase A: Dichloromethane (DCM)
 - Mobile Phase B: Acetone
 - Mobile Phase C: DCM/Acetone (8:2) : Methanol
 - Gradient: 100% A for 5 min, ramp to 100% B in 20 min, then ramp to 100% C in 20 min, and hold at 100% C for 7 min.[2]
- Further purify the fractions containing dactylfungins using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A typical gradient system could be:

- Mobile Phase A: Water + 0.1% Formic Acid
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid
- Gradient: Start with a suitable percentage of B, and gradually increase the concentration of B over a set period to elute the compounds of interest.

Visualizations

Dactylfungin Biosynthetic Pathway



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com